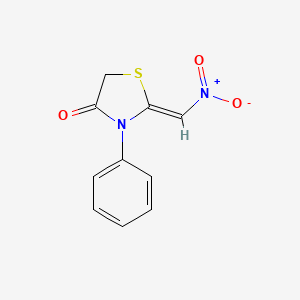

(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-9-7-16-10(6-11(14)15)12(9)8-4-2-1-3-5-8/h1-6H,7H2/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAJGYJJKCRCCZ-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a nitroalkene. One common method includes the reaction of 3-phenyl-1,3-thiazolidin-4-one with nitromethane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the nitromethylidene group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- The compound serves as a versatile building block in organic synthesis. Its thiazolidinone structure allows for the creation of more complex molecules, making it valuable in the development of novel chemical entities.

Reagent in Organic Reactions

- It functions as a reagent in various organic reactions, particularly in the formation of other thiazolidinone derivatives. This is crucial for researchers looking to explore new chemical pathways and synthesize compounds with desired properties.

Medical Applications

Antimicrobial Activity

- Recent studies have indicated that (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one exhibits antimicrobial properties. Research has shown its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Anticancer Properties

- The compound is being investigated for its anticancer activities. A study demonstrated that derivatives of thiazolidinone exhibited significant inhibition against several cancer cell lines, including leukemia and central nervous system cancers. For instance, one derivative showed an inhibition value of 84.19% against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line in preliminary screenings .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

| 3c | Various | Significant |

Industrial Applications

Material Development

- The compound can be utilized in creating new materials with specific chemical properties. Its unique structure allows for modifications that can lead to materials with enhanced performance in various applications, including coatings and polymers.

Agricultural Uses

Mechanism of Action

The mechanism of action of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitromethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

(2Z)-1-Methyl-2-(nitromethylidene)pyrrolidine: Another compound with a nitromethylidene group, but with a pyrrolidine ring instead of a thiazolidine ring.

3-Phenyl-1,3-thiazolidin-4-one: The parent compound without the nitromethylidene group.

Uniqueness

(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is unique due to the presence of both the nitromethylidene group and the thiazolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H8N2O3S. The compound features a thiazolidine ring with a nitromethylidene group and a phenyl substituent, which significantly influences its biological properties.

Synthesis Methods

Various synthetic routes have been reported for the preparation of thiazolidinone derivatives. For instance, one method involves the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate under reflux conditions, resulting in the formation of thiazolidinones with different substituents that affect their biological activity .

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of thiazolidinone derivatives. For example, this compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Tested | Activity (%) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |

These compounds exhibit high inhibition percentages comparable to standard antibiotics like ampicillin .

Anticancer Activity

Thiazolidinone derivatives have also been evaluated for their anticancer properties. Studies indicate that certain derivatives can inhibit the growth of various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells. The presence of specific substituents on the phenyl ring enhances their cytotoxic effects .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HT29 | 12.5 | 2-(Nitromethylidene)-3-phenylthiazolidinone |

| H460 | 15.0 | 2-(Nitromethylidene)-3-phenylthiazolidinone |

The anticancer activity is attributed to mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays like ABTS and DPPH. The compound displayed significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in different biological contexts:

- Antibacterial Efficacy : A study evaluated a series of thiazolidinones against clinical strains of E. coli and S. aureus, revealing that modifications at the C2 position enhanced antibacterial potency .

- Anticancer Mechanism : Research demonstrated that specific thiazolidinone derivatives could trigger apoptosis in cancer cells through mitochondrial pathways, suggesting potential therapeutic applications in oncology .

Q & A

Q. How can discrepancies in cytotoxicity data (e.g., IC₅₀ values) between in vitro and in vivo models be reconciled?

- Metabolic profiling : Identify hepatic metabolites (e.g., nitro-reduced amines) via LC-MS to assess bioactivation .

- Tumor microenvironment : Mimic hypoxia (3% O₂) in vitro to better align with in vivo conditions .

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in animal models to adjust dosing regimens .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for High-Yield Production

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | EtOH, 70°C, 12 h | 78 | |

| Purification | Silica gel (EtOAc/Hexane, 3:7) | 92 | |

| Nitro-group stability | Storage under N₂ at –20°C | >90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.